molecular formula C10H20Cl2N4 B2864385 2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidine;dihydrochloride CAS No. 2361636-51-1

2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidine;dihydrochloride

Cat. No. B2864385
CAS RN: 2361636-51-1
M. Wt: 267.2
InChI Key: VYTPAYUOIMLMKB-UHFFFAOYSA-N
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Description

“2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidine;dihydrochloride” is a chemical compound that belongs to the class of heterocyclic compounds known as 1,2,4-triazoles . These compounds are characterized by a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The specific molecular structure of “2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidine;dihydrochloride” is not detailed in the available resources.


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives can vary widely depending on the specific compound and the conditions. For instance, some 1,2,4-triazole derivatives have shown promising cytotoxic activity, indicating their potential in chemical reactions related to cancer treatment .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary depending on their specific structure. For instance, some synthesized compounds are thermally stable and exhibit acceptable densities .

Scientific Research Applications

Anticancer Agent Development

The 1,2,4-triazole derivatives, including the structure of “EN300-7431765”, have been extensively studied for their potential as anticancer agents. These compounds can form hydrogen bonds with different targets, improving pharmacokinetics and pharmacological properties . Specifically, they have shown promising cytotoxic activity against various cancer cell lines, such as MCF-7, Hela, and A549, indicating their potential in chemotherapy .

Selectivity Against Cancer Cells

The selectivity of 1,2,4-triazole derivatives for cancer cells over normal cells is a critical aspect of their application. Studies have revealed that compounds like “EN300-7431765” exhibit proper selectivity, targeting cancerous cells while sparing normal ones. This selectivity is crucial for reducing the side effects commonly associated with chemotherapy .

Molecular Docking Studies

Molecular docking studies are essential for understanding the interaction of drugs with their targets. “EN300-7431765” and its derivatives can be used in molecular docking to predict the binding modes and affinities to the aromatase enzyme, which is a possible target in cancer treatment. These studies help in the design of more effective anticancer drugs .

Pharmacological Enhancements

The triazole ring in “EN300-7431765” can lead to improved pharmacological properties. The ability to form hydrogen bonds can enhance the drug’s effectiveness and stability, making it a valuable scaffold in medicinal chemistry for developing new therapeutic agents .

Drug Discovery

The unique structure of “EN300-7431765” makes it a candidate for drug discovery programs. Its core can be modified to create new compounds with potential therapeutic applications, not just limited to cancer but also other diseases where the triazole ring’s properties can be beneficial .

Chemical Biology and Bioconjugation

In chemical biology, “EN300-7431765” can be used for bioconjugation, which involves attaching biomolecules to other substances, such as drugs or fluorescent tags. This application is vital for creating targeted therapies and diagnostic tools .

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can depend on their specific structure and the biological target. Some 1,2,4-triazole derivatives have shown promising anticancer activity, potentially through the inhibition of certain enzymes .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives can depend on their specific structure and usage. Some compounds have shown weak cytotoxic effects toward normal cells, indicating their potential safety in therapeutic applications .

Future Directions

The future directions for the research and development of 1,2,4-triazole derivatives could involve the discovery and development of more effective and potent anticancer agents . Additionally, the development of an efficient and sustainable synthesis process could also be a focus for future research .

properties

IUPAC Name

2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4.2ClH/c1-8-12-9(2)14(13-8)7-10-5-3-4-6-11-10;;/h10-11H,3-7H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTPAYUOIMLMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CC2CCCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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